molecular formula C22H22Cl3N3O5 B1574261 PF-8380 hydrochloride

PF-8380 hydrochloride

Cat. No. B1574261
M. Wt: 514.79
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-8380 Hcl is a potent and specific autotaxin inhibitor with an IC50 value of 2.8 nM.  in vitro: PF-8380 is a specific autotaxin inhibitor with an IC(50) of 2.8 nM in isolated enzyme assay and 101 nM in human whole blood. PF-8380 has adequate oral bioavailability and exposures required for in vivo testing of autotaxin inhibition.  in vivo: PF-8380, dosed orally at 30 mg/kg, provided >95% reduction in both plasma and air pouch LPA within 3 h, indicating autotaxin is a major source of LPA during inflammation. At 30 mg/kg PF-8380 reduced inflammatory hyperalgesia with the same efficacy as 30 mg/kg naproxen. Inhibition of plasma autotaxin activity correlated with inhibition of autotaxin at the site of inflammation and in ex vivo whole blood. Pre-treatment of GL261 and U87-MG cells with 1μM PF-8380 followed by 4-Gy irradiation resulted in decreased clonogenic survival, decreased migration (33% in GL261;  P=0.002 and 17.9% in U87-MG;  P=0.012), decreased invasion (35.6% in GL261;  P=0.0037 and 31.8% in U87-MG;  P=0.002), and attenuated radiation-induced Akt phosphorylation .

Scientific Research Applications

Autotaxin Inhibition and Glioma Cell Viability

PF-8380 hydrochloride and its analogs have been explored for their ability to inhibit autotaxin, a key enzyme involved in various inflammatory conditions and cancers. The study found that some analogs of PF-8380, particularly those bearing only the benzo[d]oxazol-2(3H)-one moiety, were more cytotoxic to the LN229 glioblastoma cell line than PF-8380 itself (St-Cœur et al., 2013).

Inflammatory Conditions and Lysophosphatidic Acid Levels

PF-8380 hydrochloride has been identified as a potent inhibitor of autotaxin, significantly reducing lysophosphatidic acid (LPA) levels in plasma and at inflammation sites. This reduction in LPA has implications for treating a variety of diseases with inflammatory components, including cancer, arthritis, and multiple sclerosis (Gierse et al., 2010).

Implications for Parkinson's Disease

In the context of neurodegenerative disorders, specifically Parkinson's disease, PF-8380 hydrochloride has been studied for its potential neuroprotective effects. The research suggests that PF-8380 may have properties that protect against dopaminergic neurodegeneration and neuroinflammation, mediated by pathways such as the adenosine A1 receptor pathway (Liu et al., 2006), (Zheng et al., 2017).

Bronchial Epithelial Cell Protection

In human bronchial epithelial cells, PF-8380 hydrochloride has been shown to upregulate the expression of human β-defensin-2 (hBD-2), an antimicrobial peptide, through signaling pathways such as p38 MAPK, ERK, and NF-κB. This suggests potential applications in treating microbial infections by strengthening epithelial barriers (Gan et al., 2014).

Non-Alcoholic Steatohepatitis Treatment

PF-8380 has been investigated for its anti-inflammatory effects in a rat model of non-alcoholic steatohepatitis (NASH). The findings indicate that PF-8380 can ameliorate hepatic steatosis and inflammation, possibly by inhibiting the ROCK/NF-κB signaling pathway in liver tissue (Ma et al., 2016).

properties

Product Name

PF-8380 hydrochloride

Molecular Formula

C22H22Cl3N3O5

Molecular Weight

514.79

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.